molecular formula C22H24F3N3O4S B2830035 N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898406-86-5

N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2830035
CAS RN: 898406-86-5
M. Wt: 483.51
InChI Key: OUEALYABCVPICK-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H24F3N3O4S and its molecular weight is 483.51. The purity is usually 95%.
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Scientific Research Applications

Novel Insecticides

Flubendiamide, a compound with a similar complex chemical structure including difluorophenyl and sulfonyl piperidinyl moieties, is identified as a novel class of insecticide displaying strong activity against lepidopterous pests. Its unique structure contributes to a new mode of action, distinguishing it from traditional insecticides, and shows great safety for non-target organisms. This compound is considered a promising agent for integrated pest management programs due to its efficacy and novel action mechanism (Masanori Tohnishi et al., 2005).

Organic Synthesis and Reactivity

Research on similar fluorinated compounds has explored their reactivity in organic synthesis, highlighting the potential for creating new molecules with diverse biological activities. The study of reactions between such fluorinated structures and amines or alcohols contributes to the development of novel synthetic pathways, offering insights into producing compounds with potential pharmacological applications (G. G. Furin et al., 2000).

Antimicrobial Activity

Compounds incorporating difluorophenyl and piperidinyl groups have shown promising results in antimicrobial activity studies. New 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some compounds displaying significant antimicrobial efficacy. This suggests potential applications in developing new treatments for bacterial and fungal infections (L. Mallesha et al., 2014).

Anticancer Agents

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents indicates the potential of compounds with difluorophenyl and piperidinyl structures in cancer treatment. Specific derivatives have shown strong anticancer activity, highlighting the importance of these chemical frameworks in developing new therapeutic agents (A. Rehman et al., 2018).

Alzheimer’s Disease Research

Compounds featuring a combination of difluorophenyl and piperidinyl elements have been synthesized to explore new drug candidates for Alzheimer’s disease. Through enzyme inhibition activity against acetylcholinesterase, these compounds contribute to understanding and potentially treating Alzheimer’s, demonstrating the broad applicability of such chemical structures in medicinal chemistry (A. Rehman et al., 2018).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4S/c1-14-12-17(6-7-18(14)24)33(31,32)28-11-3-2-4-16(28)9-10-26-21(29)22(30)27-20-8-5-15(23)13-19(20)25/h5-8,12-13,16H,2-4,9-11H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEALYABCVPICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.